molecular formula C10H19NO B15253453 3-Methyl-1-(piperidin-4-yl)butan-1-one

3-Methyl-1-(piperidin-4-yl)butan-1-one

Cat. No.: B15253453
M. Wt: 169.26 g/mol
InChI Key: RZLBZOGTSUYNLQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The compound’s structure includes a piperidine ring attached to a butanone moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)butan-1-one typically involves the reaction of piperidine with a suitable ketone precursor. One common method is the alkylation of piperidine with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit certain enzymes, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(piperidin-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the butanone moiety can influence the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-1-piperidin-4-ylbutan-1-one

InChI

InChI=1S/C10H19NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3

InChI Key

RZLBZOGTSUYNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCNCC1

Origin of Product

United States

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